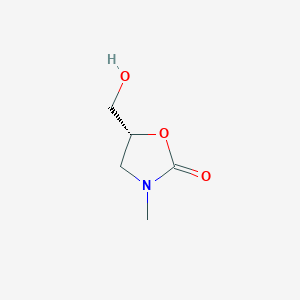

(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one

Description

Historical Development and Contemporary Significance of Chiral Auxiliaries in Asymmetric Synthesis

The field of asymmetric synthesis, which aims to create a single desired enantiomer of a chiral molecule, has been significantly advanced by the concept of the chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. wikipedia.org This strategy effectively converts an enantioselective reaction into a diastereoselective one, which often allows for easier separation and purification of the desired product.

The concept was pioneered by chemists like Elias James Corey, who introduced 8-phenylmenthol in 1975, and Barry Trost with mandelic acid in 1980. wikipedia.org These early examples paved the way for the development of a wide array of chiral auxiliaries derived from readily available natural products such as amino acids, terpenes, and carbohydrates. nih.gov

In contemporary organic synthesis, chiral auxiliaries remain highly significant despite the rise of catalytic asymmetric methods. rsc.orgresearchgate.net They are valued for their reliability, predictable outcomes, and the high levels of stereoselectivity they often provide. rsc.orgresearchgate.net For many transformations, auxiliary-based methods are well-studied and offer a time-efficient route to enantiomerically pure compounds, making them a preferred choice, especially in the early stages of drug discovery and development. rsc.orgresearchgate.net The development of new auxiliaries continues to expand the toolkit available to synthetic chemists for constructing complex molecular architectures. wiley.com

Table 1: Milestones in the Development of Chiral Auxiliaries

| Year | Pioneer(s) | Chiral Auxiliary Introduced |

|---|---|---|

| 1975 | E.J. Corey | 8-Phenylmenthol |

| 1980 | Barry Trost | Mandelic Acid |

| 1981 | David A. Evans | Chiral Oxazolidinones |

The Oxazolidinone Heterocyclic Scaffold: A Prominent Chiral Control Element in Stereoselective Transformations

Among the various classes of chiral auxiliaries, the oxazolidinone scaffold, popularized by David A. Evans, holds a prominent position. rsc.orgresearchgate.net These auxiliaries are typically derived from chiral β-amino alcohols, which are often sourced from the chiral pool of natural amino acids. nih.gov The rigid five-membered ring of the oxazolidinone is substituted at the 4- and/or 5-positions, and this substitution provides a well-defined steric environment that effectively shields one face of a reactive intermediate, such as an enolate. rsc.orgresearchgate.net

The synthetic utility of chiral oxazolidinones is extensive, covering a broad range of stereoselective transformations. sigmaaldrich.com They are particularly renowned for their application in:

Asymmetric Aldol (B89426) Reactions: Establishing two contiguous stereocenters with high diastereoselectivity.

Asymmetric Alkylation Reactions: Forming carbon-carbon bonds at the α-position to a carbonyl group with excellent stereocontrol. rsc.orgresearchgate.net

Asymmetric Diels-Alder Reactions: Controlling the facial selectivity in cycloaddition reactions. sigmaaldrich.com

Asymmetric Conjugate Additions: Directing the addition of nucleophiles to α,β-unsaturated systems. nih.gov

The predictability of the stereochemical outcome, based on the specific oxazolidinone enantiomer used and the reaction conditions, has made these "Evans' auxiliaries" a staple in the total synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.net The N-acyl derivatives of these oxazolidinones readily form chelated intermediates with various Lewis acids, further enhancing their stereodirecting ability. wiley.com

Contextualizing (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one within the Broader Field of Chiral Oxazolidinone Research and its Synthetic Utility

The compound this compound belongs to the family of chiral oxazolidinones. However, it differs from the classical Evans' auxiliaries, which typically feature bulky substituents at the 4-position (e.g., isopropyl, benzyl (B1604629), or phenyl groups) to direct the stereochemistry of reactions on an N-acyl chain. The primary structural feature of this compound is the hydroxymethyl group at the 5-position.

While the broader class of 5-functionalized oxazolidin-2-ones are important synthetic intermediates, the specific utility of this compound as a traditional chiral auxiliary for directing stereoselective transformations is not extensively documented in the same vein as Evans' auxiliaries. Instead, its structural analog, (R)-5-(hydroxymethyl)oxazolidin-2-one (lacking the N-methyl group), is recognized as a valuable chiral building block. lookchem.comsigmaaldrich.com This related compound serves as a key intermediate in the synthesis of various pharmaceuticals due to its inherent chirality and versatile functional groups. lookchem.comresearchgate.net For instance, enantiomerically pure (R)-5-(hydroxymethyl)-2-oxazolidinone can be synthesized from precursors like D-mannitol or (R)-malic acid. researchgate.net

The synthetic value of the (R)-5-(hydroxymethyl)oxazolidin-2-one core lies in its potential for derivatization. The hydroxyl group can be modified or used as a handle for further synthetic manipulations, while the oxazolidinone ring itself represents a stable, chiral scaffold. The introduction of the N-methyl group in this compound alters the nucleophilicity and reactivity of the nitrogen atom compared to its N-H counterpart, suggesting its role is more likely as a stable chiral fragment within a larger target molecule rather than a readily removable directing group. Its utility is therefore contextualized not as a tool for inducing chirality in other molecules, but as a pre-formed, enantiopure building block for constructing more complex chiral structures. americanelements.combldpharm.com

Table 2: Comparison of Selected Chiral Oxazolidinones

| Compound | Key Structural Feature | Primary Synthetic Role |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Substituents at C4 and C5 | Evans' Chiral Auxiliary (e.g., Aldol reactions) |

| (R)-4-Benzyl-2-oxazolidinone | Bulky substituent at C4 | Evans' Chiral Auxiliary (e.g., Alkylation reactions) |

| (R)-5-(Hydroxymethyl)oxazolidin-2-one | Functional group at C5 | Chiral Building Block / Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-2-4(3-7)9-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGODPXRSZBASZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637343-86-3 | |

| Record name | (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 5 Hydroxymethyl 3 Methyloxazolidin 2 One and Analogous Chiral Oxazolidinones

Stereoselective Construction of the 2-Oxazolidinone (B127357) Ring System

The formation of the 2-oxazolidinone heterocycle with defined stereochemistry is a critical step in the synthesis of chiral molecules. Various methodologies have been established to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and stereoselectivity.

Catalytic Cycloaddition Reactions of Epoxides and Isocyanates for Optically Pure Oxazolidinones

The [3+2] cycloaddition of epoxides and isocyanates is one of the most efficient and atom-economical methods for synthesizing 2-oxazolidinones. researchgate.netuclm.es This approach allows for the direct construction of the oxazolidinone ring. The key to achieving high enantioselectivity often lies in the use of optically pure epoxides, which transfers the stereochemical information to the final product. nih.govresearchgate.net

A wide array of catalysts has been developed to facilitate this transformation, including both metal-based catalysts and organocatalysts. nih.govresearchgate.net Lewis acid catalysts are commonly employed to activate the epoxide ring, making it susceptible to nucleophilic attack. google.com For instance, tetraarylphosphonium salts (TAPS) have been shown to be effective bifunctional organocatalysts, accelerating epoxide ring opening with high regioselectivity. organic-chemistry.org Similarly, chromium(salphen) complexes have been used, although competing cyclotrimerization of the isocyanate to isocyanurates can occur with electron-deficient isocyanates. researchgate.net The reaction can be performed under various conditions, including solvent-free (neat) systems, which enhances the green chemistry profile of the synthesis. researchgate.net

The reaction between an epoxide and an isocyanate can lead to two regioisomers, and controlling the regioselectivity is crucial. The choice of catalyst and reaction conditions can influence which carbon of the epoxide is attacked by the isocyanate nitrogen. uclm.es For example, the reaction of styrene (B11656) oxide with phenyl isocyanate can yield both 3,4- and 3,5-disubstituted oxazolidin-2-ones. uclm.es

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Tetraarylphosphonium salts (TAPS) | Aryl/aliphatic isocyanates and terminal epoxides | Bifunctional organocatalyst; high regioselectivity; avoids toxic metals. | organic-chemistry.org |

| Squaramide–quaternary ammonium (B1175870) salt | Isocyanates and epoxides | Binary organocatalyst system; metal-free; operates under neat conditions. | researchgate.net |

| Chromium(salphen) complex | Various epoxides and isocyanates | Effective metal catalyst; potential for isocyanurate side-product formation. | researchgate.net |

| Imidazolium salts | Styrene oxide and phenyl isocyanate | Bifunctional organocatalysts; operates without a cocatalyst. | uclm.es |

| Lithium bromide / Tributylphosphine oxide | Phenyl glycidyl (B131873) ether and isocyanates | Effective in nonpolar solvents; requires elevated temperatures. | acs.org |

Asymmetric Hydrogenation Approaches to Chiral 2-Oxazolidinones from Oxazolones

Asymmetric hydrogenation of unsaturated precursors represents a powerful strategy for installing chirality. In the context of oxazolidinone synthesis, the enantioselective hydrogenation of 2-oxazolones provides a direct route to optically active 2-oxazolidinones. rsc.orgnih.gov This method is particularly attractive as it creates the key stereocenter in the final stages of the synthesis. rsc.org

Ruthenium-based catalysts have demonstrated high efficacy in this transformation. For example, a Ru(II)-NHC (N-heterocyclic carbene) catalyst system has been developed for the asymmetric hydrogenation of a broad range of 2-oxazolones, achieving excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). nih.govrsc.org This methodology tolerates various functional groups and can be scaled up to the gram scale with low catalyst loading. rsc.orgnih.gov Another approach involves the use of a chiral diamine ruthenium catalyst for asymmetric transfer hydrogenation, using potassium formate (B1220265) as the hydrogen source, which also provides a series of chiral 2-oxazolidinones in high yields and enantiomeric excesses. researchgate.net

In addition to ruthenium, nickel-catalyzed asymmetric hydrogenation of 2-oxazolones has been developed as an efficient method using a cheaper transition metal. This protocol provides various chiral 2-oxazolidinones with yields of 95–99% and enantiomeric excesses of 97% to over 99%. bohrium.com

| Catalyst Type | Key Features | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ruthenium(II)–NHC | Broad substrate scope, tolerant of functional groups. | Up to 99% | Up to 96% | nih.govrsc.org |

| Chiral Diamine Ruthenium | Asymmetric transfer hydrogenation with HCOOK. | 29%–95% | 86%–>99% | researchgate.net |

| Nickel-based | Utilizes a cheaper transition metal, gram-scale feasible. | 95%–99% | 97%–>99% | bohrium.com |

Enantioselective Cyclization Strategies from Optically Pure β-Amino Alcohols

A conventional and widely used method for synthesizing enantioenriched 2-oxazolidinones involves the cyclization of optically pure β-amino alcohols. rsc.org These precursors, often derived from the reduction of natural enantiopure amino acids, contain the necessary stereocenter for the target oxazolidinone. nih.govresearchgate.net The synthesis of β-amino alcohols themselves is a significant area of research, with methods like the Sharpless asymmetric aminohydroxylation of alkenes providing a direct route. diva-portal.org

The cyclization step is typically achieved by treating the β-amino alcohol with a C1 building block, such as phosgene (B1210022) or its derivatives (e.g., triphosgene, carbonyldiimidazole), or with dialkyl carbonates like ethyl carbonate. rsc.orgnih.gov While effective, methods involving phosgene are often avoided due to the high toxicity of the reagent. rsc.org Microwave-assisted synthesis has been shown to improve the efficiency of cyclization with ethyl carbonate, reducing reaction times. nih.gov The transformation of β-amino alcohols into their corresponding oxazolidinones is generally a convenient process. nih.gov

Intramolecular Cyclization of Epoxy Carbamates

Another elegant strategy for constructing the oxazolidinone ring is through the intramolecular cyclization of epoxy carbamates. This method combines an intermolecular nucleophilic epoxide ring-opening with an intramolecular acyl substitution in a single, efficient step. researchgate.net This approach is advantageous as it can circumvent the use of harsh reagents and long reaction times associated with other methods. researchgate.net

The reaction typically proceeds by activating the carbamate (B1207046), followed by the intramolecular attack of the resulting nucleophile onto the epoxide ring. This methodology has been shown to be effective for a diverse range of substrates, including those with various aryl, benzyl (B1604629), or tert-butyl carbamates, consistently producing oxazolidinones in good to excellent yields (55% to 99%). researchgate.net

Targeted Synthesis of 5-Substituted Chiral Oxazolidinones, Emphasizing the Hydroxymethyl Moiety

The synthesis of 5-substituted chiral oxazolidinones is particularly important, as the substituent at the C-5 position often plays a crucial role in directing subsequent stereoselective reactions when the oxazolidinone is used as a chiral auxiliary. The 5-(hydroxymethyl) moiety is a common and versatile substituent.

Approaches Utilizing Chiral Glycidyl Derivatives and Their Reactivity

Chiral glycidyl derivatives, such as (R)-glycidol and its derivatives, are valuable starting materials for the synthesis of 5-substituted oxazolidinones. nih.gov The inherent chirality and reactivity of the epoxide ring in these compounds allow for the stereospecific introduction of functionalities.

One common route involves the reaction of an amine with a chiral glycidyl derivative. For example, the reaction of an aniline (B41778) with glycidol (B123203) produces an amino-diol intermediate, which can then be cyclized to form the 5-(hydroxymethyl)oxazolidinone. nih.gov The stereochemistry of the glycidol directly dictates the absolute configuration at the C-5 position of the resulting oxazolidinone.

Alternatively, chiral aziridines bearing an electron-withdrawing group at the C-2 position can serve as precursors. A regioselective aziridine (B145994) ring-opening, initiated by acylation of the aziridine nitrogen, followed by intramolecular cyclization, can efficiently produce 5-substituted chiral oxazolidin-2-ones. bioorg.org This transformation proceeds with retention of configuration, meaning the stereochemistry at the C-2 position of the aziridine controls the absolute configuration at the C-5 position of the oxazolidinone. bioorg.org This method has been used to synthesize a variety of 5-functionalized oxazolidinones in high yields. bioorg.org

Specific Methodologies for Stereocontrol at the C5 Position: Synthesis of (R)-5-(Hydroxymethyl) Derivatives

The controlled synthesis of (R)-5-(hydroxymethyl) oxazolidinone derivatives often relies on the use of enantiomerically pure starting materials or stereoselective reactions that precisely set the stereochemistry at the C5 carbon.

One widely recognized approach is the DuPont asymmetric synthesis . This method utilizes a chiral pool starting material, (R)-glycidyl butyrate (B1204436), which is derived from the asymmetric epoxidation of allyl alcohol. The reaction involves the cyclization of (R)-glycidyl butyrate with an appropriate isocyanate. Saponification of the resulting butyrate ester yields the desired 5-(R)-hydroxymethyl oxazolidinone. This strategy effectively transfers the chirality from the starting epoxide to the final oxazolidinone product.

Another effective methodology involves the intramolecular cyclization of chiral aziridines . Enantiomerically pure N-substituted (S)-aziridine-2-methanols can be treated with phosgene to induce an intramolecular cyclization. This process yields (4R)-(chloromethyl)oxazolidinones with a high degree of stereoselectivity. nih.gov The configuration at the C2 position of the starting aziridine directly controls the stereochemistry at the C5 (or C4 in the resulting product nomenclature) of the oxazolidinone ring. nih.govbioorg.org

A third strategy employs biocatalysis to establish the key stereocenter. This method starts with the bioreduction of β-keto esters using organisms like Saccharomyces cerevisiae (baker's yeast). This enzymatic reduction produces homochiral β-hydroxy esters with high enantiomeric excess (e.e.). These esters are then converted into their corresponding hydrazides. Subsequent treatment with a nitrosating agent (e.g., NaNO₂/H⁺) initiates a Curtius-type rearrangement, leading to the formation of the 2-oxazolidinone ring with complete retention of configuration at the stereocenters. This pathway provides access to enantiopure 1,2-amino alcohols after saponification of the oxazolidinone. researchgate.net

Finally, the aza-Payne-type rearrangement of epoxy amines with carbon dioxide presents an atom-economical route to 5-hydroxymethyl oxazolidinones. researchgate.net While this method is powerful, achieving high enantioselectivity often requires the use of chiral catalysts or starting from enantiopure epoxy amines.

| Methodology | Key Starting Material/Step | Key Features | Typical Stereoselectivity |

|---|---|---|---|

| DuPont Asymmetric Synthesis | (R)-Glycidyl butyrate | Chiral pool synthesis, chirality transfer from epoxide. | High (dependent on purity of starting material). |

| Chiral Aziridine Cyclization | Enantiopure aziridine-2-methanols | Intramolecular cyclization with phosgene, configuration control. nih.govbioorg.org | High, with retention of configuration. bioorg.org |

| Biocatalytic Reduction | Bioreduction of β-keto esters (e.g., with S. cerevisiae) | Enzymatic creation of chiral center, high e.e. researchgate.net | ~99% e.e., >99% d.e. researchgate.net |

| Aza-Payne Rearrangement | Epoxy amines and CO₂ | Atom-economical, requires chiral induction. researchgate.net | Variable, depends on catalyst/substrate. |

Advanced Catalytic Strategies for Oxazolidinone Formation

Catalysis offers powerful and efficient alternatives to classical synthetic methods for constructing oxazolidinone rings, often with high levels of stereocontrol and under milder conditions. These strategies can be broadly categorized into metal-catalyzed and organocatalytic approaches.

A variety of transition metals have been employed to catalyze the formation of oxazolidinones. Among the most advanced are Ruthenium(II)-N-heterocyclic carbene (NHC) systems.

Ruthenium(II)-NHC Systems: An efficient method for producing optically active 4-substituted 2-oxazolidinones is the asymmetric hydrogenation of 2-oxazolones catalyzed by Ru(II)-NHC complexes. nih.govrsc.orgrsc.org This reaction proceeds with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). nih.govrsc.org The catalyst is typically formed in situ from a ruthenium precursor, such as [Ru(2-methylallyl)₂(COD)], and a chiral NHC ligand precursor, like (R,R)-SINpEt·HBF₄. nih.gov Computational and experimental studies suggest that the catalytic cycle involves the formation of a cis-dihydride substrate complex as the most stable intermediate. nih.gov The non-covalent interactions between the substrate and a specific pocket in the catalyst are crucial for determining the enantioselectivity of the hydrogenation process. semanticscholar.org

Other Metal Catalysts:

Palladium: Palladium complexes catalyze several types of reactions to form oxazolidinones, including the decarboxylative cycloaddition of vinylethylene carbonates with imines and the carboxylative cyclization of propargylamines combined with cross-coupling reactions. organic-chemistry.org

Copper: Copper(I) catalysts are effective for the four-component coupling of amines, aldehydes, terminal alkynes, and CO₂ to yield (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net

Silver: Silver catalysts can promote the incorporation of CO₂ into propargylic amines to afford oxazolidinone derivatives under mild conditions. researchgate.net

Aluminum: Aluminum(salphen) complexes have been shown to catalyze the coupling of CO₂ and aziridines under solvent-free conditions, providing a scalable and reusable catalytic system. researchgate.netresearchgate.net

| Metal Catalyst System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Ruthenium(II)-NHC | Asymmetric Hydrogenation | 2-Oxazolones | Excellent enantioselectivity (up to 96% ee) and yields (up to 99%). nih.govrsc.org |

| Palladium | Decarboxylative Cycloaddition | Vinylethylene carbonates, imines | High diastereoselectivity. organic-chemistry.org |

| Copper(I) | Four-Component Coupling | Amines, aldehydes, alkynes, CO₂ | Selective synthesis of substituted oxazolidinones. researchgate.net |

| Silver | Carboxylative Cyclization | Propargylic amines, CO₂ | Mild reaction conditions. researchgate.net |

| Aluminum(salphen) | Cycloaddition | Aziridines, CO₂ | Solvent-free, reusable catalyst. researchgate.netresearchgate.net |

Organocatalysis provides a metal-free alternative for the synthesis of oxazolidinones, often utilizing small organic molecules to promote the reaction. These methods are valued for their operational simplicity and reduced environmental impact.

One notable approach utilizes a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable catalyst for the conversion of epoxy amines into oxazolidinones using carbon dioxide as a C1 source. rsc.org This heterogeneous catalytic system is stable and can be used in continuous flow reactors for extended periods without significant loss of activity. rsc.org The proposed mechanism involves the activation of the epoxide by the TBD catalyst, facilitating nucleophilic attack by the amine, followed by cyclization with CO₂.

Another significant organocatalytic method is the cascade reaction between stable sulfur ylides and nitro-olefins , co-catalyzed by a thiourea (B124793) derivative and N,N-dimethylaminopyridine (DMAP) . acs.org This reaction proceeds with high diastereoselectivity. acs.org Theoretical studies using density functional theory (DFT) have elucidated the complex mechanism. acs.orgnih.gov The key findings from these studies include:

The rate- and stereoselectivity-determining step is the initial Michael addition of the sulfur ylide to the nitro-olefin, which is activated by the thiourea catalyst through hydrogen bonding. acs.org

Two competing pathways exist after the initial addition: one leading to a nitro-cyclopropane intermediate and another directly forming an isoxazoline (B3343090) N-oxide. acs.org

DMAP functions as a nucleophilic catalyst in a subsequent multi-step rearrangement, which is more feasible than a previously proposed mechanism involving a high-energy barrier. acs.orgnih.gov

Other organocatalytic strategies include highly enantioselective aldol (B89426) and Beckman rearrangements to construct the chiral oxazolidinone ring, which has been successfully applied to the synthesis of the antibiotic linezolid (B1675486) and its analogues. nih.govacs.org

| Catalyst System | Reaction Type | Substrates | Mechanistic Highlights |

|---|---|---|---|

| Polystyrene-supported TBD | Cycloaddition | Epoxy amines, CO₂ | Heterogeneous, recyclable catalyst suitable for flow chemistry. rsc.org |

| Thiourea / DMAP | Cascade Reaction | Sulfur ylides, nitro-olefins | Thiourea activates nitro-olefin via H-bonding; DMAP acts as a nucleophilic catalyst in rearrangement. acs.org |

| Chiral Pyrrolidine Derivatives | Aldol / Beckman Rearrangement | α-Amino aldehydes, acetone | Enantioselective aldol reaction followed by rearrangement to form the oxazolidinone core. nih.govacs.org |

Advanced Applications of Oxazolidinone Based Chiral Auxiliaries in Asymmetric Transformations

Principles of Evans' Chiral Auxiliary Methodology and its Modern Extensions

The foundation of modern chiral auxiliary-based asymmetric synthesis was laid by David A. Evans and his development of oxazolidinone auxiliaries. wikipedia.org The core principle of this methodology involves the temporary attachment of a chiral auxiliary to a prochiral substrate. wikipedia.org This covalent linkage creates a chiral environment that directs subsequent chemical reactions to occur with high diastereoselectivity. williams.edu After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recycled, yielding the enantiomerically enriched product. wikipedia.org

The effectiveness of Evans' oxazolidinone auxiliaries stems from several key features. The rigid, planar structure of the N-acyloxazolidinone, coupled with the steric bulk of the substituent at the C4 position (and sometimes C5), effectively shields one face of the enolate derived from the acyl group. wikipedia.orgblogspot.com This steric hindrance dictates the trajectory of incoming electrophiles, leading to predictable and highly controlled bond formation. williams.edu For instance, the formation of a (Z)-enolate is often favored through chelation with a Lewis acid, which then reacts with an electrophile from the less hindered face. wikipedia.orgblogspot.comyoutube.com

Modern extensions of Evans' methodology have expanded the scope and utility of oxazolidinone auxiliaries. These advancements include the development of new auxiliary structures to fine-tune stereoselectivity, the application to a broader range of reaction types beyond aldol (B89426) and alkylation reactions, and the use of these auxiliaries in catalytic asymmetric transformations. researchgate.netcolab.ws Researchers have also explored modifications to the N-acyl group and the use of different metal enolates to achieve complementary stereochemical outcomes. researchgate.net

Diastereoselective Carbon-Carbon Bond Formation with Oxazolidinone Imides

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Oxazolidinone imides, formed by the acylation of the chiral auxiliary, provide a powerful platform for achieving this with exceptional stereocontrol. nih.govnih.govresearchgate.net

Asymmetric Aldol Reactions: Diastereoselectivity Control and Product Diversity

The asymmetric aldol reaction is arguably the most well-known and widely utilized application of Evans' oxazolidinone auxiliaries. wikipedia.orgnih.gov By controlling the enolization conditions, typically using a boron or titanium Lewis acid and a hindered base, a specific enolate geometry (usually Z) is formed. wikipedia.orgscielo.org.mx This enolate then reacts with an aldehyde via a chair-like six-membered transition state, where the substituents arrange themselves to minimize steric interactions. blogspot.comyoutube.com The substituent on the oxazolidinone effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side and resulting in the formation of a syn-aldol adduct with high diastereoselectivity. blogspot.comscielo.org.mx

The predictability and high fidelity of this reaction have made it a workhorse in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgthieme-connect.de The resulting β-hydroxy carbonyl adducts are versatile intermediates that can be further transformed into a wide array of functional groups, showcasing the immense product diversity achievable with this method. nih.govresearchgate.net

| Auxiliary | Lewis Acid | Base | Aldehyde | Diastereomeric Ratio (syn:anti) |

| (4R,5S)-4-methyl-5-phenyl-oxazolidin-2-one | Bu₂BOTf | DIPEA | Benzaldehyde | >99:1 |

| (4S)-4-benzyl-oxazolidin-2-one | TiCl₄ | DIPEA | Isobutyraldehyde | 95:5 |

| (4R)-4-isopropyl-oxazolidin-2-one | Sn(OTf)₂ | N-ethylpiperidine | Acetaldehyde | 98:2 |

Asymmetric Michael Additions Directed by Oxazolidinone Auxiliaries

The conjugate or Michael addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones is another powerful method for asymmetric carbon-carbon bond formation. researchgate.net The chiral auxiliary directs the approach of the nucleophile to the β-carbon of the unsaturated system. researchgate.net The stereochemical outcome is dictated by the conformation of the N-enoyl moiety, which is influenced by the steric hindrance of the auxiliary's substituent. This leads to the formation of a new stereocenter at the β-position with high diastereoselectivity. researchgate.net

This methodology has been successfully applied to the addition of various nucleophiles, including organocuprates, thiols, and enolates, providing access to a wide range of chiral β-functionalized carboxylic acid derivatives after cleavage of the auxiliary. researchgate.netacs.org

Enantioselective Alkylation Reactions of N-Acyloxazolidinones

The alkylation of enolates derived from N-acyloxazolidinones is a robust method for the synthesis of α-substituted chiral carboxylic acids. youtube.comnih.gov Deprotonation of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a metal enolate. williams.eduyoutube.com The chiral auxiliary then effectively shields one face of the enolate, directing the incoming alkylating agent to the opposite face. williams.eduyoutube.com

This method has proven to be highly effective for a wide range of electrophiles, including primary and some secondary alkyl halides, leading to products with excellent diastereoselectivity. nih.govrsc.org The ability to construct α-chiral centers with such high control is of significant importance in the synthesis of amino acids and other biologically active molecules. rsc.org More recent developments have even enabled the challenging α-tertiary alkylation of these systems. nih.gov

| N-Acyloxazolidinone | Base | Electrophile | Diastereomeric Ratio |

| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | LDA | Benzyl (B1604629) bromide | >99:1 |

| N-Phenylacetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | Methyl iodide | 97:3 |

| N-Butyryl-(4S)-4-isopropyl-2-oxazolidinone | LHMDS | Allyl iodide | 95:5 |

Other Asymmetric Transformations Mediated by Oxazolidinone Auxiliaries

Beyond carbon-carbon bond formation, the directing power of oxazolidinone auxiliaries has been harnessed for a variety of other asymmetric transformations, including the introduction of heteroatoms at the α-position of the acyl group. nih.govresearchgate.net

Diastereoselective Halogenation and Azidation Reactions

The enolates derived from N-acyloxazolidinones can be trapped by electrophilic halogenating agents to produce α-halo carbonyl compounds with high diastereoselectivity. researchgate.net Similarly, reactions with electrophilic azidating reagents can introduce an azide (B81097) group at the α-position, providing a pathway to chiral α-amino acids. nih.gov The stereochemical outcome of these reactions is again controlled by the steric influence of the chiral auxiliary, which directs the electrophile to the less hindered face of the enolate. researchgate.net These methods provide valuable routes to enantiomerically enriched building blocks for further synthetic elaboration. nih.govresearchgate.net

Applications in Pericyclic Reactions, such as Asymmetric Diels-Alder Cycloadditions

Oxazolidinone-based chiral auxiliaries have proven to be exceptionally effective in directing the stereochemical course of pericyclic reactions, most notably the Diels-Alder cycloaddition. When an α,β-unsaturated acyl group is attached to the nitrogen atom of the chiral oxazolidinone, the resulting N-enoyl imide can function as a chiral dienophile. The high degree of stereocontrol exerted by the auxiliary stems from its ability to form a rigid, chelated complex with a Lewis acid catalyst. mdpi.com This chelation, typically involving the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the acyl chain, locks the dienophile into a planar, s-cis conformation. nih.gov

In this fixed conformation, the substituent at the C4 or C5 position of the oxazolidinone ring provides a powerful steric shield, effectively blocking one face of the dienophile. Consequently, the approaching diene is directed to the less hindered face, resulting in a highly diastereoselective cycloaddition. wikipedia.org The choice of Lewis acid is critical to the success of these reactions, influencing both reaction rate and the level of stereoselectivity. mdpi.com

Research into the Diels-Alder reaction between various chiral 3-(acyloxy)acryloyl oxazolidinones and cyclopentadiene (B3395910) highlights these principles. nih.gov The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid was found to be effective, promoting the reaction to yield the endo adduct with high diastereoselectivity. nih.gov The investigation systematically varied the Lewis acid and the acyloxy group on the dienophile to optimize the reaction conditions. The results demonstrate that Lewis acid-promoted reactions of these chiral dienophiles can provide excellent yields and stereocontrol, furnishing functionalized cycloadducts that are valuable intermediates in organic synthesis. nih.gov

Lewis Acid-Promoted Diels-Alder Reactions of Cyclopentadiene and Chiral Dienophiles

Illustrative data from reactions between cyclopentadiene and N-acyloxazolidinone dienophiles, showcasing the influence of the Lewis acid and dienophile structure on reaction outcomes. Data synthesized from literature findings. nih.gov

| Dienophile | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |

|---|---|---|---|---|---|

| 3-(Acetoxy)acryloyl oxazolidinone | Et₂AlCl (1.4) | -78 | 2 | 36 | >99:1 |

| 3-(Pivaloyloxy)acryloyl oxazolidinone | Et₂AlCl (1.4) | -78 | 2 | 45 | >99:1 |

| 3-(Benzoyloxy)acryloyl oxazolidinone | Et₂AlCl (1.4) | -78 | 2 | 63 | >99:1 |

| 3-(4-Methoxybenzoyloxy)acryloyl oxazolidinone | Et₂AlCl (1.4) | -78 | 2 | 85 | >99:1 |

| 3-(4-Methoxybenzoyloxy)acryloyl oxazolidinone | EtAlCl₂ (1.4) | -78 | 2 | 75 | >99:1 |

| 3-(4-Methoxybenzoyloxy)acryloyl oxazolidinone | BF₃·OEt₂ (1.4) | -78 | 3 | No Reaction | - |

| 3-(4-Methoxybenzoyloxy)acryloyl oxazolidinone | SnCl₄ (1.4) | -78 | 3 | Decomposition | - |

Rational Design and Structural Modification of Oxazolidinone Chiral Auxiliaries for Enhanced Stereoselectivity and Scope

The widespread success of oxazolidinone chiral auxiliaries is a direct result of their rational design, which allows for predictable and high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and cycloadditions. wikipedia.orgrsc.orgresearchgate.net The fundamental design principle lies in the strategic placement of a sterically demanding substituent at the 4- and/or 5-positions of the heterocyclic ring. wikipedia.org

This chiral substituent, typically derived from a readily available amino acid, governs the conformation of an N-acyl group upon formation of a metal enolate. williams.edu For instance, in alkylation reactions, deprotonation of an N-acyl oxazolidinone with a strong base generates a rigid, chelated (Z)-enolate. williams.edu The substituent at the C4-position, such as a benzyl or isopropyl group, effectively shields one face of the planar enolate. This steric hindrance forces an incoming electrophile to approach from the opposite, less-hindered face, thereby ensuring a highly diastereoselective transformation. williams.edu

Structural modifications to the oxazolidinone scaffold have been extensively explored to fine-tune stereoselectivity and broaden the scope of these auxiliaries. Key areas of modification include:

Varying the C4-Substituent : The size and nature of the C4-substituent are paramount. Auxiliaries derived from valine (isopropyl substituent) and phenylalanine (benzyl substituent) are among the most common and are commercially available in both enantiomeric forms. williams.edunih.gov The choice between these can influence the degree of stereoselectivity depending on the specific reaction and substrates involved.

Introducing C5-Substituents : While C4-substitution is more common for controlling facial bias of N-acyl derivatives, substitution at the C5-position is also utilized, often in conjunction with a C4-substituent, as seen in auxiliaries derived from norephedrine. mdpi.com

Heteroatom Variation : Replacing the ring oxygen or the exocyclic carbonyl group with sulfur gives rise to related auxiliaries like oxazolidine-2-thiones and thiazolidine-2-thiones. mdpi.com These sulfur-based analogues can exhibit superior reactivity and selectivity in certain transformations, such as acetate (B1210297) aldol reactions, where traditional oxazolidinones may provide poor selectivity. scielo.org.mx

The specific compound, (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one, represents a structural variation from the classical Evans-type auxiliaries. Its key features are the hydroxymethyl substituent at the C5 position and a methyl group on the ring nitrogen (N3). The N-methylation prevents its use in the typical manner where an acyl group is attached directly to the auxiliary's nitrogen to act as the reactant. Instead, its role as a chiral auxiliary would necessitate a different mode of attachment to the substrate, potentially through the C5-hydroxymethyl group. The stereocenter at C5 would then be responsible for directing the stereochemical outcome of subsequent reactions. This structural motif highlights the ongoing efforts to modify the core oxazolidinone structure to expand its synthetic utility.

Mechanistic Investigations of Oxazolidinone Auxiliary Reactivity and Cleavage

Elucidation of Stereochemical Control Mechanisms in Oxazolidinone-Mediated Reactions

The remarkable stereodirecting capacity of oxazolidinone auxiliaries, such as (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one, stems from their ability to enforce a rigid and predictable conformation upon the attached acyl group, thereby directing the approach of incoming electrophiles. wikipedia.org This control is most prominently observed in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. wikipedia.org

A key feature of this stereochemical control is the formation of a chelated enolate intermediate. acs.org Upon deprotonation of the α-carbon of the N-acyl chain with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), a rigid (Z)-enolate is selectively formed. wikipedia.orgacs.org The metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric hindrance imposed by the substituent at the C4 or C5 position of the oxazolidinone ring, effectively blocks one face of the enolate. wikipedia.org

For instance, in an alkylation reaction, the electrophile will preferentially approach from the less sterically encumbered face, leading to a high degree of diastereoselectivity. acs.org In the case of an (R)- or (S)-configured auxiliary, this predictable facial bias allows for the synthesis of a specific enantiomer of the product after the auxiliary is cleaved. wikipedia.org The high diastereoselectivity achieved in these reactions, often exceeding 98:2, is a direct consequence of this well-defined, chelation-controlled transition state. acs.org

Mechanistic Pathways and Regioselectivity in Chiral Auxiliary Cleavage

The removal of the chiral auxiliary is a critical step in the synthetic sequence, and the choice of reagent can profoundly influence the outcome. The regioselectivity of cleavage—whether the exocyclic amide bond or the endocyclic carbamate (B1207046) bond is broken—is highly dependent on the nucleophile employed.

Nucleophile-Dependent Cleavage Regiochemistry: Comparative Studies with LiOOH, LiOH, LiOBn, and LiSBn

A range of nucleophilic reagents can be used to cleave the N-acyl group, with lithium hydroperoxide (LiOOH), lithium hydroxide (B78521) (LiOH), lithium benzyloxide (LiOBn), and lithium benzylthiolate (LiSBn) being common choices. uq.edu.aupublish.csiro.au These reagents exhibit distinct regioselectivities. LiOOH, LiOBn, and LiSBn generally favor exocyclic cleavage, which preserves the chiral auxiliary and yields the desired carboxylic acid (or its derivative). uq.edu.aupublish.csiro.au In contrast, LiOH tends to promote endocyclic cleavage, resulting in the opening of the oxazolidinone ring itself, which is often an undesired side reaction. uq.edu.aupublish.csiro.aupublish.csiro.au

The preferential exocyclic cleavage with LiOOH is particularly valuable as it proceeds under mild conditions, often in a THF/water solvent system, and is compatible with a wide range of functional groups. publish.csiro.aupublish.csiro.au LiSBn has been noted to provide even higher selectivity for exocyclic cleavage compared to LiOBn, especially with sterically hindered substrates. publish.csiro.aupublish.csiro.au

Role of Tetrahedral Intermediates and Decomposition Barriers in Regioselectivity

The differing regioselectivities observed with these nucleophiles can be explained by examining the stability and decomposition pathways of the tetrahedral intermediates formed upon nucleophilic attack. uq.edu.aupublish.csiro.aupublish.csiro.au The N-acyloxazolidinone possesses two electrophilic carbonyl carbons: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl.

Computational studies have revealed that for all four nucleophiles (OH⁻, OOH⁻, BnO⁻, and BnS⁻), the initial attack is kinetically favored at the less sterically hindered endocyclic carbonyl group. uq.edu.aupublish.csiro.aupublish.csiro.au However, the fate of the resulting tetrahedral intermediate dictates the final product distribution. The key determinant of regioselectivity is the energetic barrier to the decomposition of this initially formed endocyclic tetrahedral intermediate. uq.edu.aupublish.csiro.aupublish.csiro.au

With LiOH, the decomposition of the endocyclic tetrahedral intermediate has a relatively low energy barrier, allowing the reaction to proceed via C-N bond cleavage and subsequent ring-opening. uq.edu.aupublish.csiro.au Conversely, for LiOOH, LiOBn, and LiSBn, the corresponding endocyclic tetrahedral intermediates face a significantly higher decomposition barrier. uq.edu.aupublish.csiro.aupublish.csiro.au This high barrier effectively prevents the endocyclic cleavage pathway from being productive. Consequently, the reaction proceeds through the alternative, albeit slower, pathway of attack at the exocyclic carbonyl, leading to the desired cleavage of the acyl group and recovery of the intact auxiliary. uq.edu.aupublish.csiro.au

Computational Chemistry Approaches (e.g., Density Functional Theory) to Elucidate Reaction Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in providing a quantitative understanding of the mechanistic intricacies of oxazolidinone auxiliary cleavage. uq.edu.aupublish.csiro.aupublish.csiro.au Studies employing functionals such as M06-2X-D3 with a B3LYP-D3 basis set have successfully modeled the reaction pathways and elucidated the origins of the observed regioselectivities. uq.edu.aupublish.csiro.au

These computational models have quantified the free energy barriers (ΔG‡) for both the initial nucleophilic attack and the subsequent decomposition of the tetrahedral intermediates. For the reaction with LiOH, the computed barrier for the initial endocyclic attack is lower than that for the exocyclic attack. publish.csiro.au More importantly, the subsequent barrier for the decomposition of the endocyclic intermediate is small, confirming this as a facile pathway. uq.edu.aupublish.csiro.au

In contrast, for LiOOH, while the endocyclic attack is also kinetically preferred, the barrier for the decomposition of the resulting tetrahedral intermediate is substantially higher. publish.csiro.au This high barrier redirects the reaction towards the exocyclic cleavage pathway. The table below summarizes the key computed energy barriers for the LiOH-mediated cleavage, illustrating the energetic preference for the endocyclic pathway.

| Reaction Step | Pathway | ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Endocyclic (TSA) | 1.6 |

| Exocyclic (TSB) | 3.5 |

Data sourced from DFT computations at the M06-2X-D3/6-311+G(d,p)//B3LYP-D3/6-31+G(d) level of theory in SMD water. publish.csiro.auresearchgate.net

Similarly, DFT calculations for LiOBn and LiSBn show that the decomposition barrier of the endocyclic tetrahedral intermediate is large, thus favoring the exocyclic cleavage pathway. uq.edu.aupublish.csiro.au The difference in the rate-determining barrier heights between the endocyclic and exocyclic pathways (ΔΔG‡) has been calculated to be 5 kcal/mol for BnO⁻ and 14 kcal/mol for BnS⁻, which is consistent with the experimentally observed higher selectivity for LiSBn. publish.csiro.au These computational findings provide strong support for the proposed mechanistic model where the regioselectivity is determined by the decomposition barrier of the initially formed tetrahedral intermediate rather than the kinetics of the initial nucleophilic attack. uq.edu.aupublish.csiro.aupublish.csiro.au

Derivatization and Post Auxiliary Transformations of Oxazolidinone Products

Strategies for Diversification and Functional Group Interconversion on the Oxazolidinone Scaffold

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk This strategy is particularly valuable in the context of oxazolidinone-mediated synthesis, as it permits the modification of the newly formed chiral product while the auxiliary remains attached. This approach can streamline synthetic sequences by avoiding unnecessary protection-deprotection steps.

The robust nature of the N-acyloxazolidinone linkage allows for a variety of chemical transformations to be performed on the acyl side chain. For instance, an α,β-unsaturated N-acyloxazolidinone can undergo diastereoselective Michael additions, adding nucleophiles at the β-position with high stereocontrol. Similarly, other additions to the carbon-carbon double bond, such as cyclopropanations and allylations, can be performed.

Further diversification can be achieved through reactions at other positions of the acyl chain. For example, a ketone functionality within the acyl group can be selectively reduced or alkylated. These transformations leverage the steric influence of the chiral auxiliary to control the stereochemical outcome of the reaction, adding further stereocenters to the molecule in a predictable manner. williams.edu The ability to perform these modifications while the product is still bound to the auxiliary underscores the versatility of this synthetic methodology.

Table 1: Examples of Functional Group Interconversions on Oxazolidinone-Bound Scaffolds This table is interactive and searchable.

| Starting Material Functional Group | Reagents/Conditions | Resulting Functional Group | Key Feature |

|---|---|---|---|

| α,β-Unsaturated Acyl Chain | Organocuprates (Michael Addition) | β-Substituted Acyl Chain | High diastereoselectivity |

| α,β-Unsaturated Acyl Chain | Diazomethane, Pd(OAc)₂ (Cyclopropanation) | α,β-Cyclopropyl Acyl Chain | Diastereoselective cyclopropanation |

| Ketone | NaBH₄, CeCl₃ (Luche reduction) | Secondary Alcohol | Chemoselective reduction |

| Aldehyde | Grignard Reagents (R-MgBr) | Secondary Alcohol | Diastereoselective alkylation |

| Alkyl Halide | NaN₃ (Azide Displacement) | Alkyl Azide (B81097) | Introduction of nitrogen functionality vanderbilt.edunih.gov |

Conversion of Oxazolidinone-Bound Products into Other Chirally Pure Building Blocks

A primary goal after an asymmetric reaction is the cleavage of the chiral auxiliary to release the desired enantiomerically pure product. The N-acyl bond of the oxazolidinone product is susceptible to cleavage by various nucleophiles, allowing for the conversion of the acyl group into a range of valuable functional groups, thereby producing a variety of chirally pure building blocks. researchgate.netresearchgate.net

Common transformations include:

Conversion to Carboxylic Acids: This is one of the most common cleavage methods. Treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) effectively hydrolyzes the N-acyl bond to yield the corresponding carboxylic acid. acs.org This method is widely used due to its high yield and reliability, though safety considerations regarding oxygen evolution are important on a large scale. acs.org

Conversion to Alcohols: Reduction of the N-acyloxazolidinone provides access to chiral primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) readily cleave the auxiliary and reduce the carbonyl group to a hydroxymethyl group.

Conversion to Aldehydes: Accessing the chiral aldehyde requires a more controlled reduction. This can be achieved by partial reduction using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.edu Alternatively, the corresponding primary alcohol can be oxidized to the aldehyde using mild conditions (e.g., Swern or Dess-Martin oxidation). researchgate.net

Conversion to Esters and Amides: Transesterification or amidation can be accomplished by reacting the N-acyloxazolidinone with an alcohol or amine, often catalyzed by a Lewis acid such as ytterbium triflate (Yb(OTf)₃). researchgate.net This provides direct access to chiral esters and amides without isolating the intermediate carboxylic acid.

These cleavage strategies significantly enhance the utility of oxazolidinone auxiliaries, transforming a single class of N-acyl products into a diverse array of enantiomerically pure synthons for complex molecule synthesis. nih.gov

Table 2: Cleavage and Conversion of N-Acyloxazolidinones This table is interactive and searchable.

| Desired Product | Reagent(s) | Nucleophile | Notes |

|---|---|---|---|

| Carboxylic Acid | LiOH / H₂O₂ | Hydroperoxide anion (HOO⁻) | Standard, high-yielding method. acs.org |

| Primary Alcohol | LiAlH₄ or LiBH₄ | Hydride (H⁻) | Strong reduction, cleaves and reduces. |

| Aldehyde | DIBAL-H (low temp.) | Hydride (H⁻) | Partial reduction to aldehyde. vanderbilt.edu |

| Ester | R'OH / Lewis Acid (e.g., Yb(OTf)₃) | Alcohol (R'OH) | Direct conversion to esters. researchgate.net |

| Amide | R'₂NH / Lewis Acid | Amine (R'₂NH) | Direct conversion to amides. researchgate.net |

| Thioester | R'SH / Base or Lewis Acid | Thiol (R'SH) | Formation of a reactive thioester. organic-chemistry.orgwikipedia.org |

Enabling Strategies: Intramolecular N-to-S Acyl Transfer and Thioester Formation from Oxazolidinones

Thioesters are highly valuable synthetic intermediates due to their enhanced reactivity compared to esters and amides, making them key players in forming carbon-carbon bonds and in biological processes like peptide synthesis (Native Chemical Ligation). nih.govgonzaga.edulibretexts.org The conversion of stable N-acyloxazolidinone products into versatile thioesters represents a significant strategic advantage.

This transformation can be achieved through an intramolecular N-to-S acyl transfer. nih.govdigitellinc.comnih.gov By designing a specialized oxazolidinone auxiliary derived from a cysteine amino acid, a latent thiol functionality is positioned near the N-acyl group. nih.gov After the desired asymmetric transformation, deprotection of this thiol triggers a spontaneous, proximity-driven intramolecular N-to-S acyl transfer. acs.org This process converts the stable amide linkage into a highly reactive thioester under mild conditions, avoiding harsh reagents that could compromise the product's stereochemical integrity. acs.orgnih.gov

The resulting thioester can be trapped in situ with another nucleophile or isolated for use in subsequent reactions, such as Pd-mediated transformations to create complex chiral scaffolds. nih.govdigitellinc.comnih.gov This strategy elegantly combines the reliability of oxazolidinone-based asymmetric synthesis with the synthetic flexibility of thioesters, providing a mild and chemoselective pathway from stable amides to more reactive acyl surrogates. nih.govrsc.org

Methodologies for Auxiliary Recovery and Recycling in Asymmetric Synthesis

The economic viability of chiral auxiliary-based synthesis, especially on an industrial scale, heavily relies on the efficient recovery and recycling of the auxiliary. Since the auxiliary is used in stoichiometric amounts, its cost can be a significant factor. (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one and other Evans-type auxiliaries are designed for easy, non-destructive removal and high recovery rates.

After the cleavage reaction, the free auxiliary is typically present in the aqueous layer following an extractive workup. For example, after a basic hydrolysis (e.g., with LiOH/H₂O₂), the product carboxylic acid is in the form of its lithium salt in the aqueous phase, while the neutral, water-soluble auxiliary can be recovered from the same aqueous layer or through extraction with a polar organic solvent like ethyl acetate (B1210297). williams.edu

Analytical Methodologies for Stereochemical Purity and Advanced Characterization of Oxazolidinone Derivatives

Enantioselective Chromatographic Techniques for Chiral Analysis

Enantioselective chromatography is a cornerstone for determining the enantiomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for the analytical-scale separation of oxazolidinone enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using chiral stationary phases (CSPs), is the most widely adopted method for the enantioseparation of oxazolidinone derivatives. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high efficacy. These CSPs operate on the principle of forming transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase, leading to different retention times for the enantiomers.

Research on the enantioseparation of oxazolidinone analogues has shown that amylose-based columns, when used with acetonitrile (B52724) (ACN) in a polar organic mobile phase, often provide the highest enantioselectivities. semmelweis.hu The choice of mobile phase, which can include neat alcohols like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and 2-propanol (IPA) or their combinations, plays a critical role in optimizing the separation. semmelweis.hu Interestingly, the mechanism of enantiomer recognition can be significantly altered by subtle structural changes in the analyte, such as replacing an oxygen with a sulfur atom in the core structure. semmelweis.hu Furthermore, the specific chiral selector, the composition of the mobile phase, and even the method of immobilizing the selector on the support can sometimes lead to a reversal in the enantiomer elution order. semmelweis.hu

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |

|---|---|---|---|

| Oxazolidinone Analog 1 | Lux Amylose-2 | ACN | 2.6 |

| Oxazolidinone Analog 2 | Lux Amylose-1 | ACN | 4.5 |

| Oxazolidinone Analog 3 | Lux Amylose-1 | ACN | 4.4 |

| Thiazolidine Analog 4 | Lux i-Amylose-1 | ACN | 2.0 |

| Oxazolidinone Analog 5 | Lux Amylose-2 | ACN | 4.3 |

Data adapted from a study on chiral separation of oxazolidinone analogues by liquid chromatography. semmelweis.hu

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile or derivatized chiral compounds. gcms.cz This method typically utilizes capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386) mixed into a common polysiloxane liquid phase. The cyclodextrin's chiral cavity allows for differential inclusion of the enantiomers, enabling their separation. While less common than HPLC for oxazolidinone antibiotics, it remains a viable option for smaller, more volatile derivatives. mdpi.comgcms.cz

Capillary Electrophoresis for Chiral Separation of Oxazolidinone Analogs: Emphasis on Enantiomer Migration Order

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent, making it a green analytical alternative to HPLC. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. For neutral analytes like many oxazolidinone derivatives, cyclodextrins (CDs) are widely used as chiral selectors. mdpi.comnih.gov

Studies on oxazolidinone analogs have extensively used anionic CD derivatives, which impart a charge to the transient analyte-CD complex, allowing for separation in the electric field. mdpi.comnih.gov The single isomeric heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) has been identified as a particularly effective chiral selector for a range of oxazolidinone enantiomeric pairs, yielding high enantioresolution values. mdpi.com

A key and complex aspect of chiral CE is the Enantiomer Migration Order (EMO), which is not always predictable and can be influenced by several factors. nih.gov Research has demonstrated that the EMO for oxazolidinone analogs can be reversed by changing the chiral selector. mdpi.comnih.gov These reversals can be triggered by:

Cavity Size of the Cyclodextrin: For one oxazolidinone analog, the migration order was 2S followed by 2R when using carboxymethyl-β-CD (CM-β-CD). However, switching to the larger carboxymethyl-γ-CD (CM-γ-CD) reversed the order, with the 2R enantiomer migrating first. mdpi.com

Type of Substituent on the Cyclodextrin: Changing the functional group on the CD can alter the intermolecular interactions and reverse the EMO.

Purity of the Chiral Selector: A reversal of EMO was observed for two different enantiomeric pairs when switching from a randomly substituted, multi-component mixture of sulfated-β-CD to a single-isomer, structurally pure version (HS-β-CD). mdpi.com

Analyte Structure: Even minor differences in the chemical structure of the oxazolidinone analogs can lead to different EMOs under the same analytical conditions. nih.gov

This sensitivity highlights the importance of careful selection and characterization of the chiral selector in method development. mdpi.comnih.gov

| Analyte Pair | Condition 1 (Chiral Selector) | EMO in Condition 1 | Condition 2 (Chiral Selector) | EMO in Condition 2 | Observation |

|---|---|---|---|---|---|

| Analog 2 | CM-β-CD | 2S then 2R | CM-γ-CD | 2R then 2S | Cavity-size-dependent reversal |

| Analog 2 | S-β-CD (randomly substituted) | S then R | HS-β-CD (single isomer) | R then S | Selector-purity-dependent reversal |

| Analog 3 | S-β-CD (randomly substituted) | S then R | HS-β-CD (single isomer) | R then S | Selector-purity-dependent reversal |

Data derived from a comparative study on chiral separation of oxazolidinone analogs by capillary electrophoresis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with enantioselective formation of the oxazolidinone ring. Key steps include:

- Ring Closure : Using carbonyl diimidazole (CDI) or phosgene analogs to cyclize precursors like β-amino alcohols under anhydrous conditions .

- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) ensure retention of the (R)-configuration .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization improves purity (>95%) .

- Critical Parameters : Temperature (0–25°C), solvent polarity, and catalyst loading significantly affect yield (reported 60–85%) .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR signals at δ 3.91–5.45 ppm confirm oxazolidinone ring protons, while coupling constants (e.g., 3JHH = 8.3 Hz) verify stereochemistry .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and calculate enantiomeric excess (ee >98%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 290.09 for C10H9BrFNO3 derivatives) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts (e.g., dimerized intermediates or epimerized forms) arise from:

- Reagent Impurities : Use freshly distilled thionyl chloride or CDI to minimize unwanted side reactions .

- pH Sensitivity : Maintain pH 7–8 during hydrolysis steps to prevent racemization .

- Advanced Techniques : Flow chemistry reduces side reactions via precise temperature/residence time control .

- Case Study : Substituting CO2 with aziridine in ring-opening reactions reduced epimerization by 30% .

Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Derivatization : The hydroxymethyl group serves as a handle for functionalization (e.g., esterification with prodrug motifs or conjugation to fluorophores) .

- Structure-Activity Relationship (SAR) : Derivatives with halogenated aryl groups (e.g., 4-bromo-3-fluorophenyl) show enhanced antimicrobial activity in vitro .

- Stability Studies : The group’s susceptibility to oxidation necessitates storage under inert atmospheres (-20°C, argon) .

Q. What computational and experimental approaches are used to predict and validate the compound’s biological targets?

- Methodological Answer :

- Docking Simulations : Molecular docking with enzymes like bacterial MurB (PDB ID: 1MBT) predicts binding affinities .

- Kinetic Assays : Time-dependent inhibition studies (IC50 values) using fluorescence-based enzymatic assays (e.g., β-lactamase inhibition) .

- In Vivo Models : Zebrafish toxicity models assess bioavailability and off-target effects prior to mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.